Product packaging for 1,1,1,3-Tetrachloropropane(Cat. No.:CAS No. 1070-78-6)

1,1,1,3-Tetrachloropropane

カタログ番号: B089638
CAS番号: 1070-78-6
分子量: 181.9 g/mol
InChIキー: UTACNSITJSJFHA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

1,1,1,3-Tetrachloropropane, also known as this compound, is a useful research compound. Its molecular formula is C3H4Cl4 and its molecular weight is 181.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4Cl4 B089638 1,1,1,3-Tetrachloropropane CAS No. 1070-78-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,1,1,3-tetrachloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl4/c4-2-1-3(5,6)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTACNSITJSJFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051546
Record name 1,1,1,3-Tetrachloropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propane, 1,1,1,3-tetrachloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

1070-78-6
Record name 1,1,1,3-Tetrachloropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,3-Tetrachloropropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,1,1,3-tetrachloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1,1,3-Tetrachloropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,3-tetrachloropropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.711
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1,1,3-TETRACHLOROPROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM99MQP76V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Reaction Pathways of 1,1,1,3 Tetrachloropropane

Advanced Synthetic Routes to 1,1,1,3-Tetrachloropropane

The synthesis of this compound is predominantly achieved through the telomerization reaction of carbon tetrachloride and ethylene (B1197577). This process has been refined through the development of advanced synthetic routes that employ specific catalytic systems to enhance efficiency and product selectivity.

Catalytic Alkylation Reactions for this compound Synthesis

Iron-based catalysts are prominent in the synthesis of this compound. The reaction of carbon tetrachloride with ethylene using an iron-containing catalyst system has been shown to produce the target compound with high selectivity and yield. google.com The effectiveness of these systems can be further enhanced through the use of co-catalysts and by optimizing process conditions.

The use of a phosphite (B83602) ester as a co-catalyst in conjunction with powdered iron significantly improves the synthesis of this compound from carbon tetrachloride and ethylene. google.com This catalytic system allows the reaction to proceed efficiently with high conversion of carbon tetrachloride and high selectivity towards the desired product, even under milder conditions than previously established methods. google.com The reaction is typically carried out at temperatures ranging from 70°C to 140°C, with a preferred range of 80°C to 110°C, and in the substantial absence of oxygen. google.com Triethyl phosphite and tributyl phosphite are commonly employed phosphite esters. google.com In one example, using this system at 95°C resulted in a 95% conversion of carbon tetrachloride and a 95.6% yield of this compound. google.com

Table 1: Effect of Phosphite Ester Co-catalyst in Iron-Mediated Synthesis

Parameter Value
Reactants Carbon Tetrachloride, Ethylene
Catalyst System Powdered Iron, Phosphite Ester (e.g., Triethyl phosphite)
Optional Addition Ferric Chloride
Temperature Range 70°C - 140°C
Preferred Temperature 80°C - 110°C
Conversion of CCl₄ 95%

Continuous production methods for this compound using iron catalysts have been developed to improve efficiency and simplify process control. patsnap.com One such process involves preheating a mixture of carbon tetrachloride and a co-catalyst, such as tributyl phosphate, and continuously feeding it along with ethylene into a telomerization reactor containing an iron catalyst. patsnap.com The reaction product then undergoes a two-step vacuum distillation to separate the this compound from unreacted starting materials and high-boiling residues. patsnap.com Another continuous process utilizes a catalyst system of iron metal, ferric chloride, and a trialkylphosphate. google.com This method includes recycling a fraction of the catalyst and co-catalyst after separation from the product stream. google.com

Table 2: Example of a Continuous Production Process

Step Description
1. Feed Preparation Carbon tetrachloride and a co-catalyst (e.g., tributyl phosphate) are mixed and preheated to around 90-95°C. patsnap.com
2. Telomerization The preheated mixture and ethylene are continuously fed into a reactor with an iron catalyst at a pressure of 0.85-1.1 MPa and a temperature of 105°C. patsnap.com
3. First Distillation The crude product is fed into a first vacuum distillation tower to separate lighter fractions. patsnap.com

| 4. Second Distillation | The bottom liquid from the first tower is fed into a second vacuum distillation tower to obtain the purified this compound product. patsnap.com |

Copper-based catalysts present an alternative for the synthesis of this compound. A process has been developed for manufacturing haloalkanes, including this compound, by reacting carbon tetrachloride with an olefin in the presence of dissolved catalytic copper compounds and a cosolvent. wipo.int This method can be implemented as an efficient continuous process where a fraction of the catalyst and co-catalyst is recycled back to the reactor. wipo.int

A key challenge in the synthesis of this compound is the formation of impurities. It has been discovered that controlling the degree of conversion of carbon tetrachloride can significantly reduce the formation of undesired byproducts. epo.org By preventing the reaction from proceeding to completion, the production of impurities such as certain pentanes is minimized. epo.org This control can be achieved by retarding the alkylation process, for instance, by reducing the operating temperature of the reaction zone. epo.org In continuous operations, the molar ratio of this compound to carbon tetrachloride in the extracted reaction mixture is typically maintained at a level not exceeding 95:5. epo.org More specifically, the ratio may be controlled to not exceed approximately 94:6, 92:8, or 90:10, while often being maintained at or above 70:30 or 80:20. epo.org

Table 3: Molar Ratio Control for Impurity Reduction

Parameter Molar Ratio (this compound : Carbon Tetrachloride)
Maximum Allowed Ratio Does not exceed 95:5 epo.org
Controlled Ratios Does not exceed ~94:6, ~92:8, or ~90:10 epo.org

| Minimum Maintained Ratios | Equal to or greater than 70:30, 80:20, 85:15, or 90:10 epo.org |


Iron-Containing Catalytic Systems in the Production of this compound

Photochlorination of Propane (B168953) Derivatives for this compound Generation

Photochlorination, initiated by ultraviolet (UV) light, is a method used for the chlorination of alkanes. This process proceeds via a free-radical chain reaction mechanism. While specific high-yield photochlorination routes from simple propane derivatives directly to this compound are not extensively detailed in the provided research, the photochlorination of chlorinated propanes is a known synthetic strategy. For example, the chlorination of 1,2,3-trichloropropane (B165214) in an open vessel exposed to UV light yields a mixture of chlorinated products. googleapis.com This highlights the principle of using light to generate chlorine radicals, which can then abstract hydrogen atoms from a hydrocarbon backbone, followed by reaction with molecular chlorine to form a new C-Cl bond.

Conversely, the photochlorination of this compound itself is a documented process for producing 1,1,1,3,3-pentachloropropane (B1622584) (HCC-240fa). google.com This reaction demonstrates the susceptibility of the C-H bonds at the 3-position to radical chlorination under UV irradiation, leading to a high selectivity for the pentachlorinated product. google.com

Dehydrochlorination of Pentachloropropane Precursors to this compound

The synthesis of this compound from a pentachloropropane precursor via dehydrochlorination is not a conventional or chemically feasible pathway. Dehydrochlorination is an elimination reaction that removes a hydrogen atom and a chlorine atom from adjacent carbons to form a double bond (an alkene). This process increases the degree of unsaturation. Therefore, the dehydrochlorination of a pentachloropropane (C₃H₃Cl₅) would yield a tetrachloropropene (B83866) (C₃H₂Cl₄), not this compound (C₃H₄Cl₄). googleapis.comtrea.com

For instance, the dehydrochlorination of 1,1,1,2,3-pentachloropropane (B1626564) is a known method to produce a mixture of 1,1,2,3-tetrachloropropene and 2,3,3,3-tetrachloropropene. googleapis.com Similarly, 1,1,1,3,3-pentachloropropane can be dehydrochlorinated to produce 1,1,3,3-tetrachloropropene. trea.com The conversion of a pentachloropropane to a tetrachloropropane would require a hydrodechlorination reaction, where a chlorine atom is replaced by a hydrogen atom.

Chemical Reactivity and Transformation Mechanisms of this compound

This compound serves as a versatile substrate for various chemical transformations, primarily involving the cleavage of its carbon-halogen bonds.

Hydrodehalogenation Reactions of this compound

Hydrodehalogenation is a reductive process that replaces a halogen atom with a hydrogen atom. For this compound, this reaction is a key pathway to produce less chlorinated compounds, such as 1,1,3-trichloropropane.

Niobium-based catalysts have been effectively employed for the hydrodehalogenation of this compound. A high-valent d⁰ niobium(V) complex, (α-diimine)NbCl₃, bearing a redox-active α-diimine ligand, catalyzes the reaction in the presence of a silane, such as phenylsilane (B129415) (PhSiH₃), as the hydrogen source. rsc.orgsbq.org.br

The reaction, when conducted with this compound as a model substrate, 1 equivalent of PhSiH₃, and 3 mol% of the niobium catalyst in a C₆D₆ solvent at 120°C for 2 hours, yields the hydrodehalogenated product, 1,1,3-trichloropropane, in 85% yield. rsc.org Other silanes like Ph₂SiH₂, Ph₃SiH, and Et₃SiH were found to be less effective hydrogen sources under these conditions. rsc.org The α-diimine ligand plays a crucial role by assisting in the cleavage of the carbon-halogen bond. rsc.orgsbq.org.br

CatalystHydrogen Source (equiv.)Temperature (°C)Time (h)ProductYield (%)Reference
(α-diimine)NbCl₃ (3 mol%)PhSiH₃ (1)12021,1,3-Trichloropropane85 rsc.org
(α-diimine)NbCl₃ (3 mol%)Ph₂SiH₂ (1)12021,1,3-Trichloropropane<5 rsc.org
(α-diimine)NbCl₃ (3 mol%)Ph₃SiH (1)12021,1,3-Trichloropropane<5 rsc.org
(α-diimine)NbCl₃ (3 mol%)Et₃SiH (1)12021,1,3-Trichloropropane<5 rsc.org

This interactive table summarizes the catalytic performance of the niobium complex in the hydrodehalogenation of this compound under various conditions.

The mechanism of hydrodehalogenation catalyzed by transition metal complexes often involves radical intermediates. For the niobium-catalyzed system, a proposed mechanism involves a radical pathway where the haloalkane transfers a halogen radical to the niobium complex. sbq.org.br Kinetic studies of the reaction catalyzed by the (α-diimine)NbCl₃ complex showed a pseudo-first-order kinetic behavior with respect to this compound in the presence of excess PhSiH₃, and a first-order dependence on the concentration of PhSiH₃ in the presence of excess tetrachloropropane. rsc.orgrsc.org A kinetic isotope effect (KIE) value of 1.89 was observed when using Ph₂SiD₂ instead of Ph₂SiH₂, suggesting that H-abstraction is involved in the rate-determining step. rsc.org

Similarly, hydrodehalogenation of this compound catalyzed by paddlewheel dinuclear molybdenum complexes also proceeds via a radical mechanism. nih.govresearchgate.net These complexes can reductively cleave a carbon-halogen bond to generate organic radicals. researchgate.net Kinetic analyses of the reaction using a mixed-ligand dimolybdenum complex and 1-methyl-3,6-bis(trimethylsilyl)-1,4-cyclohexadiene (MBTCD) as the hydrogen donor revealed a first-order rate dependence on the catalyst and MBTCD concentration, but zero-order dependence on the concentration of this compound. nih.govresearchgate.net This suggests that the rate-determining step does not involve the substrate, but rather the regeneration of the active catalytic species.

Dehydrochlorination of this compound to Trichloropropene Isomers

The dehydrochlorination of this compound is a significant industrial reaction, primarily yielding trichloropropene isomers, which are valuable chemical intermediates. googleapis.compatsnap.com The reaction typically produces a mixture of 1,1,3-trichloropropene (B110787) and 3,3,3-trichloropropene. googleapis.com

This transformation is commonly catalyzed by Lewis acids, with anhydrous ferric chloride (FeCl₃) being a widely used catalyst. googleapis.comgoogle.com The reaction can be performed in the liquid phase at temperatures ranging from 80°C to 130°C. googleapis.comgoogle.com For example, using 0.2 to 0.6 g of FeCl₃ per mole of this compound at a temperature of 80°C to 100°C effectively produces 1,1,3-trichloropropene. googleapis.com

Process conditions can be manipulated to control the product distribution and minimize the formation of high-boiling byproducts. google.comwipo.int One patented method involves adding a source of water to the reaction system when using an iron halide catalyst, which has been shown to inhibit the formation of unwanted side products like pentachlorocyclohexene and improve the selectivity towards 1,1,3-trichloropropene. google.com Another approach involves conducting the dehydrochlorination in a reactive distillation column to simplify the process and increase productivity. google.com

CatalystTemperature (°C)Pressure (mm Hg)Key Outcome/ImprovementReference
Anhydrous FeCl₃80 - 100N/AProduction of 1,1,3-trichloropropene googleapis.com
FeCl₃ / Water SourceN/AN/AInhibits high-boiling byproducts, improves selectivity google.com
Lewis Acid (e.g., FeCl₃)80 - 13050 - 760Reactive distillation for enhanced productivity google.com
Iron Catalyst>175 (liquid phase)N/AVapor or liquid phase dehydrochlorination epo.org

This interactive table outlines various catalytic systems and conditions for the dehydrochlorination of this compound.

Influence of Halide Anions (e.g., Fluoride) on Dehydrochlorination Reactivity

The dehydrochlorination of chlorinated propanes, a critical reaction for producing valuable unsaturated compounds, can be significantly influenced by the presence of halide anions. While specific studies focusing solely on the effect of various halide anions on the dehydrochlorination of this compound are not extensively detailed in the provided results, broader principles of dehydrohalogenation reactions offer valuable insights.

In related dehydrochlorination processes of other polychlorinated propanes, such as 1,1,1,3,3-pentachloropropane, halide anions have been shown to promote the reaction, with fluoride (B91410) exhibiting the highest reactivity among the halides. researchgate.netresearchgate.net This enhanced reactivity is attributed to the high electronegativity and strong basicity of the fluoride ion, which facilitates the abstraction of a proton, initiating the elimination of hydrogen chloride. This principle suggests that fluoride anions could similarly enhance the dehydrochlorination of this compound.

The choice of the halide anion can also influence the selectivity of the dehydrochlorination reaction, leading to the formation of different isomers. researchgate.netresearchgate.net The specific role of the halide anion is often intertwined with the solvent system used, with amide solvents being common in such reactions. researchgate.netresearchgate.net The interaction between the halide anion, the substrate, and the solvent dictates the reaction pathway and the distribution of the resulting alkene isomers. Further research specifically investigating the dehydrochlorination of this compound in the presence of different halide anions would be beneficial to fully elucidate their impact on reaction rates and product selectivity.

Catalytic Approaches to Improve Selectivity in Dehydrochlorination of this compound

The dehydrochlorination of this compound (HCC-250fb) is a key process for the production of 1,1,3-trichloropropene, a valuable chemical intermediate. google.com A common catalyst used for this reaction is ferric chloride (FeCl₃). google.comgoogle.comgoogleapis.com However, the use of FeCl₃ alone can lead to the formation of significant amounts of high-boiling by-products. google.com

To enhance the selectivity towards the desired 1,1,3-trichloropropene, various catalytic strategies have been developed. One effective approach involves the addition of a source of water to the reaction system. google.comgoogle.com While water itself is not an effective catalyst for the dehydrochlorination of this compound, its presence in combination with FeCl₃ has been shown to significantly improve the selectivity for 1,1,3-trichloropropene and inhibit the formation of high-boiling compounds. google.comgoogle.com The source of water can be added directly or in the form of hydrated metal halides, which act as co-catalysts. google.comgoogle.com

Another approach to control the reaction is through the use of phase transfer catalysts when the dehydrochlorination is carried out using a base, such as a caustic solution. googleapis.com This method facilitates the reaction between the organic substrate and the aqueous base, leading to the formation of a mixture of 1,1,3- and 3,3,3-trichloropropene. googleapis.com The conversion and by-product formation can be managed by monitoring the reaction and controlling the addition of the caustic solution. googleapis.com

Table 1: Catalytic Approaches for Dehydrochlorination of this compound

Catalyst SystemKey FeatureDesired Product(s)Reference(s)
FeCl₃Standard catalyst1,1,3-Trichloropropene google.comgoogle.comgoogleapis.com
FeCl₃ + Water/Hydrated Metal HalideImproved selectivity, inhibition of high-boiling compounds1,1,3-Trichloropropene google.comgoogle.com
Phase Transfer Catalyst + BaseFacilitates reaction between organic and aqueous phases1,1,3- and 3,3,3-Trichloropropene googleapis.com
Inhibition of High Boiling Compound Formation in Dehydrochlorination Processes

A significant challenge in the dehydrochlorination of this compound is the formation of high-boiling compounds (HBCs), such as pentachlorocyclohexene and hexachlorocyclohexane (B11772) species. google.com These by-products are believed to arise from the dimerization of the desired product, 1,1,3-trichloropropene. google.com The formation of HBCs reduces the yield of the target molecule and complicates the purification process. google.comgoogle.com

A key strategy to mitigate the formation of these undesirable by-products is the introduction of a source of water into the ferric chloride-catalyzed dehydrochlorination reaction. google.comgoogle.com It has been demonstrated that adding water, either directly or as a hydrated metal halide co-catalyst (e.g., BaCl₂·2H₂O), can significantly reduce the selectivity towards HBCs and, in some cases, eliminate their formation entirely. google.comgoogle.com This approach enhances the selectivity for 1,1,3-trichloropropene, leading to a cleaner reaction profile and potentially reducing production costs by simplifying separation and minimizing waste. google.comgoogle.com

Another inventive method to suppress HBC formation involves utilizing a specific starting material mixture. wipo.int This method uses a feed comprising this compound and "heavies" generated from the reaction of carbon tetrachloride and ethylene. wipo.int These "heavies" contain tetrachloropentane (B12663358) isomers, which have been found to reduce or eliminate the formation of unwanted high-boiling compounds during the dehydrochlorination process. wipo.int

Table 2: Strategies to Inhibit High Boiling Compound Formation

Inhibitor/MethodMechanism/RationaleImpact on SelectivityReference(s)
Addition of Water/Hydrated Metal HalidesBelieved to inhibit the dimerization of 1,1,3-trichloropropeneIncreases selectivity for 1,1,3-trichloropropene and reduces HBCs google.comgoogle.com
Use of "Heavies" from CCl₄ and Ethylene ReactionTetrachloropentane isomers in the "heavies" suppress HBC formationReduces or eliminates the formation of HBCs wipo.int

Nucleophilic Substitution Reactions Involving Chlorine Atoms in this compound

The carbon-chlorine bonds in this compound are susceptible to nucleophilic attack, a common reaction pathway for alkyl halides. ksu.edu.sa The polarized nature of the C-Cl bond renders the carbon atom electrophilic, making it a target for nucleophiles. ksu.edu.sa Nucleophilic substitution reactions involve the replacement of a chlorine atom (the leaving group) by a nucleophile. ksu.edu.sa

While specific examples of nucleophilic substitution on this compound are not detailed in the search results, the general principles of such reactions for polychlorinated alkanes are applicable. evitachem.com The reactivity of the different chlorine atoms in this compound would likely vary. The three chlorine atoms on the C1 position (a CCl₃ group) would influence the reactivity of each other and the chlorine atom at the C3 position.

The mechanism of substitution (Sₙ1 or Sₙ2) would depend on the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. ksu.edu.sa Given the presence of primary and tertiary-like carbon environments within the molecule, a mixture of reaction pathways could be possible. For instance, the chlorine at the C3 position is on a secondary carbon, which can undergo both Sₙ1 and Sₙ2 reactions. The C1 carbon, being highly substituted with chlorine atoms, might exhibit more complex reactivity. Common nucleophiles that could potentially react with this compound include hydroxide (B78521) ions, alkoxides, and ammonia.

Addition Reactions on the Carbon Backbone of this compound

As a saturated alkane, the carbon backbone of this compound itself does not undergo addition reactions. Addition reactions are characteristic of compounds with carbon-carbon double or triple bonds.

However, the dehydrochlorination product of this compound, which is primarily 1,1,3-trichloropropene, readily undergoes addition reactions. patsnap.com For example, the chlorination of the resulting trichloropropene mixture leads to the formation of 1,1,1,2,3-pentachloropropane. googleapis.com This subsequent addition reaction is a key step in multi-step syntheses that utilize this compound as a starting material. googleapis.com

Oxidation and Reduction Pathways of this compound

Information regarding the specific oxidation and reduction pathways of this compound is limited in the provided search results. However, general principles of the oxidation and reduction of chlorinated hydrocarbons can be inferred.

Reduction: The carbon-chlorine bonds in this compound can be reduced. This process, known as hydrodechlorination, involves the replacement of a chlorine atom with a hydrogen atom. mdpi.com The ease of reduction depends on the specific C-Cl bond and the reducing agent used. mdpi.com The accumulation of chlorine atoms on a carbon atom generally facilitates reduction. mdpi.com Therefore, the CCl₃ group in this compound would likely be a primary site for reduction.

Oxidation: The oxidation of chlorinated propanes can lead to the formation of various oxygenated products. For instance, the metabolic activation of some chloropropenes, which can be derived from tetrachloropropanes, can involve epoxidation of the C=C double bond. nih.gov While this compound is a saturated molecule, under certain oxidative conditions, it could potentially be converted to corresponding alcohols, aldehydes, or carboxylic acids, though specific pathways are not documented in the search results. The presence of multiple chlorine atoms would influence the reactivity and the nature of the oxidation products.

Toxicological Research and Health Impact of 1,1,1,3 Tetrachloropropane

Inhalation Toxicity Studies of 1,1,1,3-Tetrachloropropane

Subchronic inhalation studies are crucial for understanding the potential health risks associated with prolonged exposure to chemical compounds. For this compound, a key study involving Sprague-Dawley rats provides the most comprehensive data on its toxicological profile following repeated inhalation.

Subchronic Inhalation Exposure Effects in Rodent Models

A pivotal 90-day study exposed male and female Sprague-Dawley rats to varying concentrations of this compound for 6 hours a day, 5 days a week. The study was conducted in two phases, with the first phase using concentrations of 0, 25, 75, or 225 parts per million (ppm) and the second phase, prompted by the lack of a no-observed-effect level in the first, using concentrations of 0, 1, 5, or 10 ppm. oup.comnih.gov

Exposure to the highest concentration of this compound (225 ppm) resulted in notable effects on the liver. Both male and female rats in this group exhibited increased absolute and relative liver weights. oup.comnih.gov Microscopic examination revealed multifocal single-cell necrosis within the liver parenchyma. oup.comnih.gov

Interestingly, a 28-day recovery period following the 90-day exposure showed a significant resolution of these liver lesions. This suggests that the hepatic damage caused by subchronic inhalation of this compound may be reversible once exposure ceases. oup.comnih.gov

The heart was identified as another primary target organ of this compound toxicity, particularly in male rats. At the 225 ppm exposure level, male rats showed increased heart weights. oup.comnih.gov Histopathological analysis uncovered significant cardiac lesions, specifically multifocal to focal myofiber degeneration and necrosis, which were accompanied by adjacent chronic myocarditis. oup.comnih.gov

Unlike the observed hepatic effects, these heart lesions demonstrated persistence. Even after a 28-day recovery period, the myocardial lesions were still present in the male rats from the 225 ppm group, indicating a more chronic and potentially irreversible cardiotoxic effect at high concentrations. oup.comnih.gov

Histopathological Findings in Rats Exposed to this compound (90-Day Inhalation)
Concentration (ppm)OrganPathologyResolution after 28-Day Recovery
225LiverMultifocal single-cell necrosisEssentially resolved
225Heart (males)Multifocal/focal myofiber degeneration necrosis with adjacent chronic myocarditisStill present

The two-phased study design was instrumental in determining the dose-response relationship for this compound toxicity. While the initial phase with concentrations up to 225 ppm identified significant toxic effects, it did not establish a No-Observable-Effect Level (NOEL). The subsequent phase, with lower concentrations of 1, 5, and 10 ppm, was crucial in this regard. In this second phase, no treatment-related effects were observed in the animals. oup.comnih.gov Based on these findings, the NOEL for this compound in this subchronic inhalation study was determined to be 10 ppm. oup.comnih.gov

The research highlighted a notable gender-specific response to this compound inhalation. While both male and female rats exposed to 225 ppm showed increased liver and kidney weights, the cardiac effects were more pronounced in males. oup.comnih.gov Specifically, increased heart weights and the persistent myocardial lesions were observed in male rats, suggesting a greater susceptibility of males to the cardiotoxic effects of this compound under the conditions of the study. oup.comnih.gov

Comparative Inhalation Toxicity with Related Chlorinated Propanes

The toxicological profile of this compound can be better understood when compared with other chlorinated propanes. While data on many chlorinated propanes is limited, some studies provide a basis for comparison. oup.com

For instance, a review of the toxicological properties of various tetrachloropropane and pentachloropropane isomers has indicated adverse effects on the liver, kidneys, lungs, and myocardium. oup.com This is consistent with the findings for this compound, particularly concerning the liver and heart. Notably, such pathological changes in the myocardium have not been commonly observed with shorter-chain chlorinated alkanes. oup.com

In a subchronic inhalation study of 1,1,1,3,3,3-hexachloropropane (B1216839) in rats, the primary effects observed at 25 ppm were hepatocellular hypertrophy in males and an increased incidence and severity of chronic progressive nephropathy, also in males. cdc.govnih.gov Unlike this compound, significant myocardial pathology was not a reported finding for this more heavily chlorinated propane (B168953). The No-Observed-Adverse-Effect Level (NOAEL) for 1,1,1,3,3,3-hexachloropropane was established at 2.5 ppm. cdc.govnih.gov

A 13-week inhalation study on 1-chloropropane in rats at concentrations up to 5,000 ppm showed no mortality or significant clinical signs. The main histopathological finding was vacuolation of acinar cells in the pancreas across all exposed groups. The NOAEL was considered to be below 310 ppm. researchgate.netnih.govscispace.com

Studies on 1,2-dichloropropane (B32752) have shown that 13-week inhalation exposure in rats induced hyperplasia in the respiratory epithelium and atrophy of the olfactory epithelium at 125 ppm and above. At higher concentrations, hemolytic anemia and lesions in the liver and adrenal glands were observed. nih.gov A two-year study demonstrated that 1,2-dichloropropane is a nasal carcinogen in rats. nih.gov

For 1,2,3-trichloropropane (B165214) , inhalation exposure in rats has been associated with damage to the nasal olfactory epithelium and mild hepatocellular hypertrophy at concentrations as low as 3 and 4.5 ppm, respectively. nih.gov Oral exposure studies of 1,2,3-trichloropropane have also identified the liver and kidneys as target organs. cdc.gov

The toxicity of 1,1,2,2-tetrachloroethane , a related chlorinated alkane, has been more extensively studied. Inhalation exposure in animals has been linked to effects on the central nervous system and liver, including fatty degeneration. cdc.govepa.gov

Comparative Inhalation Toxicity of Chlorinated Propanes in Rats
CompoundPrimary Target Organs/EffectsNOAEL/Lowest Observed Adverse Effect Level (LOAEL)
This compoundLiver (necrosis), Heart (myofiber degeneration, myocarditis - males)NOAEL: 10 ppm
1,1,1,3,3,3-HexachloropropaneLiver (hypertrophy), Kidney (nephropathy)NOAEL: 2.5 ppm
1-ChloropropanePancreas (vacuolation of acinar cells)NOAEL: < 310 ppm
1,2-DichloropropaneNasal epithelium (hyperplasia, atrophy, tumors), Liver, Adrenal glandsLOAEL: 125 ppm (nasal effects)
1,2,3-TrichloropropaneNasal olfactory epithelium, Liver (hypertrophy)LOAEL: 3 ppm (nasal effects)

Mechanistic Toxicology of this compound

The toxicological profile of this compound is shaped by its metabolic activation into reactive intermediates that can interact with cellular components, leading to organ-specific damage. Research into its mechanistic toxicology has focused on understanding the molecular events that precipitate its harmful effects, particularly in the liver and heart, and its potential to cause genetic damage.

Molecular Mechanisms of Organ-Specific Toxicity (e.g., Liver, Heart)

Subchronic inhalation studies in rats have demonstrated that this compound can induce microscopic lesions in the liver and heart. nih.gov In the liver, observed effects include multifocal single-cell necrosis. nih.gov The heart has shown multifocal/focal myofiber degeneration and necrosis, accompanied by chronic myocarditis. nih.gov

While the precise molecular pathways for this compound are not fully elucidated, the toxicity of similar halogenated hydrocarbons often involves metabolic activation by cytochrome P450 enzymes. This process can generate reactive metabolites, such as free radicals, which can initiate lipid peroxidation and cause damage to cellular membranes. These reactive species can also lead to the depletion of cellular antioxidants like glutathione (B108866) (GSH), increasing oxidative stress and contributing to hepatocellular injury. For other chlorinated hydrocarbons, it has been shown that their metabolites can covalently bind to cellular macromolecules, including proteins and DNA, disrupting their function and leading to cell death and organ damage. nih.govtaylorfrancis.com

In the context of cardiotoxicity, the mechanisms may involve direct damage to cardiomyocytes by reactive metabolites, leading to mitochondrial dysfunction, disruption of calcium homeostasis, and ultimately, cell death through apoptosis or necrosis. The observed chronic myocarditis suggests an inflammatory response may also play a significant role in the cardiac pathology. nih.gov

Interactions with Biomolecules and Cellular Pathways

The toxicity of many halogenated hydrocarbons is linked to the formation of reactive metabolites that can covalently bind to essential biomolecules. nih.govtaylorfrancis.com For the related compound 1,2,3-trichloropropane, studies have shown that its metabolites can bind to hepatic proteins, DNA, and RNA. nih.gov This binding can alter the structure and function of these macromolecules, leading to cellular dysfunction.

It is plausible that this compound undergoes similar metabolic activation, leading to the formation of electrophilic intermediates. These reactive species can then form adducts with nucleophilic sites on proteins and DNA. Protein adduct formation can inhibit enzyme activity and disrupt cellular signaling pathways. DNA adducts, if not repaired, can lead to mutations during DNA replication, which is a critical step in the initiation of carcinogenesis. nih.gov

Furthermore, the metabolic process itself can disrupt cellular pathways by depleting essential molecules like glutathione (GSH). nih.gov GSH is crucial for detoxifying reactive electrophiles and protecting cells from oxidative damage. Its depletion can leave cells vulnerable to the toxic effects of the parent compound and its metabolites.

Investigation of Potential Antimetabolite Activity

Currently, there is a lack of specific research investigating the potential antimetabolite activity of this compound. Antimetabolites are substances that are structurally similar to essential metabolites and can interfere with metabolic pathways by inhibiting enzymes or being incorporated into macromolecules.

While direct evidence is absent, some halogenated hydrocarbons have been shown to disrupt cellular metabolism. mdpi.com For instance, some can interfere with mitochondrial function and energy production. Theoretically, metabolites of this compound could potentially inhibit enzymes involved in key metabolic pathways, such as glycolysis or the citric acid cycle, by mimicking the natural substrates of these enzymes. However, without dedicated studies, any discussion of its antimetabolite activity remains speculative.

Genotoxicity and Mutagenicity Assessments of this compound

Genotoxicity and mutagenicity assessments are crucial for understanding the potential of a chemical to cause DNA damage and heritable mutations. Standard assays for these endpoints include bacterial reversion assays and in vivo micronucleus studies.

Bacterial Reversion Assays

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical substances. re-place.be This assay utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test evaluates the ability of a chemical to cause mutations that restore the bacteria's ability to produce histidine, allowing them to grow on a histidine-deficient medium.

Micronucleus Studies in Mammalian Models

The in vivo micronucleus test is a key assay for evaluating the genotoxic potential of a chemical in a whole animal system. researchgate.net This test assesses the ability of a substance to cause chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity) in the bone marrow erythroblasts of rodents. The formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have lagged behind during cell division, is the primary endpoint of this assay.

As with the bacterial reversion assays, specific data from in vivo micronucleus studies for this compound are not widely reported. A negative result in a well-conducted micronucleus assay would indicate that, under the tested conditions, the compound is not genotoxic to the hematopoietic system. Conversely, a significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes would be evidence of in vivo genotoxicity. It is important to note that the sensitivity of the micronucleus assay can be influenced by the chemical class of the compound being tested. epa.gov

Long-Term Health Effects and Occupational Exposure Implications

Subchronic Inhalation Toxicity in Animal Models

A key study evaluated the subchronic inhalation toxicity of this compound in Sprague-Dawley rats. nih.gov The study was conducted in two phases to identify a no-observed-effect level (NOEL). In the first phase, rats were exposed to concentrations of 0, 25, 75, or 225 parts per million (ppm) for 6 hours a day, 5 days a week, for 90 days. nih.gov Due to effects observed at all concentrations, a second phase was conducted with lower concentrations of 0, 1, 5, or 10 ppm. nih.gov

At the highest exposure concentration of 225 ppm, researchers observed several treatment-related effects. These included increased absolute and relative liver and kidney weights in both male and female rats, and increased heart weights in male rats. nih.gov Microscopic examination revealed organ damage corresponding to these weight changes. Lesions in the heart consisted of myofiber degeneration and necrosis with associated chronic myocarditis. nih.gov The liver showed multifocal single-cell necrosis. nih.gov Following a 28-day recovery period where exposure was ceased, the liver lesions were largely resolved, but the heart lesions persisted in male rats from the 225 ppm group. nih.gov

Notably, no treatment-related effects were observed in the animals exposed to the lower concentrations of 1, 5, or 10 ppm, establishing a no-observed-effect level in the Phase II study. nih.gov

Interactive Data Table: Key Findings of 90-Day Inhalation Study in Rats

Exposure Concentration (ppm)SpeciesDurationKey Organ-Specific EffectsMicroscopic FindingsPersistence After 28-Day Recovery
225 Sprague-Dawley Rat90 DaysIncreased liver, kidney, and heart weightsLiver: Multifocal single-cell necrosis. Heart: Myofiber degeneration, necrosis, chronic myocarditis.Liver lesions resolved. Heart lesions persisted in males.
1, 5, 10 Sprague-Dawley Rat90 DaysNo treatment-related effects observedNo treatment-related microscopic findingsNot Applicable
25, 75 Sprague-Dawley Rat90 DaysEffects observed, leading to Phase II studyNot specified in abstractNot specified in abstract

Carcinogenicity, Genotoxicity, and Reproductive Toxicity

Currently, there is a lack of available scientific literature and long-term studies specifically investigating the carcinogenic, genotoxic, or reproductive and developmental effects of this compound. Therefore, its potential to cause cancer, genetic mutations, or impair reproductive function has not been established.

Occupational Exposure Implications

As a result of the limited toxicological data, specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies such as the Occupational Safety and Health Administration (OSHA) or the American Conference of Governmental Industrial Hygienists (ACGIH). The National Institute for Occupational Safety and Health (NIOSH) also does not list a specific Recommended Exposure Limit (REL) for this compound. epa.govosha.govcdc.gov The absence of established OELs underscores the need for caution and implementation of stringent industrial hygiene practices when handling this chemical to minimize potential exposure.

Environmental Fate and Ecotoxicology of 1,1,1,3 Tetrachloropropane

Environmental Transport and Distribution

The movement of 1,1,1,3-tetrachloropropane through different environmental compartments—air, water, and soil—is governed by processes such as volatilization and sorption. These processes are influenced by the compound's physicochemical properties, including its vapor pressure, water solubility, and affinity for organic matter.

Volatilization is a key process that determines the transport of this compound from water and soil surfaces into the atmosphere. A chemical's tendency to volatilize from water is often described by its Henry's Law constant, which relates the partial pressure of the compound in the air to its concentration in the water.

Table 1: Physicochemical Properties Relevant to Volatilization

Property Value for this compound Reference
Molecular Formula C₃H₄Cl₄ nist.govnist.gov
Molecular Weight 181.88 g/mol nist.govnist.gov
Boiling Point ~159 °C (432.2 K) nist.govnist.gov

| Physical State | Liquid | nih.gov |

Note: Data for Henry's Law constant and vapor pressure are not available in the cited sources. The potential for volatilization is inferred from the boiling point and the behavior of analogous compounds.

Sorption to soil and sediment is a critical process that affects the mobility and bioavailability of this compound in the environment. The extent of sorption is typically quantified by the organic carbon-water (B12546825) partition coefficient (Koc), which indicates the chemical's tendency to bind to the organic fraction of soil and sediment epa.gov. A high Koc value suggests strong adsorption and therefore low mobility, while a low Koc value indicates weaker adsorption and greater potential for leaching into groundwater epa.gov.

Direct experimental Koc values for this compound are not available in the surveyed literature. However, the Koc can be estimated from the octanol-water partition coefficient (Log Kow), which measures a chemical's hydrophobicity epa.govepa.gov. For nonionizing organic compounds, a higher Log Kow generally corresponds to a higher Koc epa.gov. Without an experimental Log Kow, the mobility of this compound remains uncertain, but as a chlorinated alkane, it is expected to have a moderate affinity for organic matter. For comparison, the Koc values for 1,3-dichloropropene (B49464) suggest it has medium to low soil mobility epa.gov. Therefore, it is plausible that this compound would exhibit similar behavior, with some degree of leaching potential in soils with low organic content.

Ecotoxicological Impact Assessments

The assessment of ecotoxicological impacts is crucial for understanding the potential harm of chemical substances to ecosystems. This involves studying the effects on a range of organisms representing different trophic levels.

Aquatic Ecotoxicity Studies (e.g., Algae, Daphnia, Fish)

A thorough search of the available scientific literature reveals a significant lack of data on the aquatic ecotoxicity of this compound. Standardized tests on representative aquatic organisms such as algae (e.g., Selenastrum capricornutum), invertebrates (e.g., Daphnia magna), and fish (e.g., Pimephales promelas) are necessary to determine key toxicological endpoints like the LC50 (lethal concentration for 50% of the test population) and EC50 (effective concentration for 50% of the test population). chemsafetypro.com Without such data, a quantitative risk assessment for aquatic ecosystems cannot be performed.

For context, data for the structurally related compound 1,3-dichloropropene indicates that it is toxic to aquatic life, with a 96-hour LC50 for bluegill of 6,100 µg/L and a 48-hour EC50 for Daphnia magna of 6,200 µg/L. epa.gov However, it is critical to emphasize that these values are not directly applicable to this compound and that specific testing is required.

Terrestrial Ecotoxicity Studies (e.g., Soil Organisms, Plants)

Similarly, there is a notable absence of terrestrial ecotoxicity data for this compound. Studies on key soil organisms, such as earthworms (Eisenia fetida), and various plant species are needed to evaluate the potential risks to the terrestrial environment. ctgb.nl Field studies on the effects of the soil fumigant 1,3-dichloropropene have shown transient negative impacts on earthworms and soil microflora, with recovery observed within several months. researchgate.net This highlights the importance of understanding the potential effects of chlorinated propanes on soil ecosystems. The lack of data for this compound represents a significant knowledge gap in its environmental risk profile.

Environmental Monitoring and Remediation Strategies

Effective management of sites contaminated with this compound requires robust analytical methods for its detection and quantification, as well as the development of effective remediation strategies.

Analytical Techniques for Environmental Detection and Quantification

The detection and quantification of volatile chlorinated hydrocarbons like this compound in environmental matrices such as water and soil are typically accomplished using gas chromatography (GC) coupled with a sensitive detector.

Table 1: Common Analytical Techniques for Volatile Chlorinated Hydrocarbons

TechniqueDescriptionTypical DetectorSample PreparationAdvantagesLimitations
Purge and Trap Gas Chromatography (P&T-GC)A volatile compound is purged from a water or soil sample with an inert gas, trapped on an adsorbent material, and then thermally desorbed onto the GC column for separation. env.go.jpMass Spectrometry (MS), Electron Capture Detector (ECD)Minimal for water samples; soil samples may require suspension in water. env.go.jpExcellent for trace-level analysis (ppt-ppb concentrations), suitable for the entire volatile compound profile in a sample. env.go.jpWater vapor can interfere with the GC/MS system if not adequately removed. env.go.jp
Headspace Gas Chromatography (HS-GC)A sample is placed in a sealed vial and heated to allow volatile compounds to partition into the gas phase (headspace), which is then injected into the GC.Mass Spectrometry (MS), Flame Ionization Detector (FID)Sample is placed in a sealed vial, often with a matrix modifier.Simple, rapid, and requires minimal sample preparation.Less sensitive than P&T-GC, may not be suitable for trace-level detection.
Liquid-Liquid Extraction (LLE)The target compound is extracted from a water sample using a water-immiscible organic solvent. nih.govGas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)Requires the use of organic solvents and subsequent concentration steps.Versatile for a wide range of analytes and sample matrices. nih.govCan be time-consuming and labor-intensive, uses significant amounts of organic solvents.
Solid-Phase Microextraction (SPME)A fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample (liquid or gas), and the analytes adsorb to the fiber. The fiber is then transferred to the GC injector for thermal desorption. rsc.orgGas Chromatography (GC) with various detectorsMinimal, can be used for direct immersion in water or exposure to headspace.Solvent-free, simple, and can achieve low detection limits. rsc.orgFiber lifetime can be limited, and matrix effects can influence analyte uptake.

For robust identification and quantification, U.S. EPA Method 8121 provides gas chromatographic conditions for detecting chlorinated hydrocarbons in water and soil. epa.gov This method often employs a dual-column/dual-detector setup to improve resolution and confirmation of the target analytes. epa.gov The use of a mass spectrometer as a detector is highly recommended as it provides definitive identification of the compound based on its mass spectrum.

Table of Mentioned Compounds

Development of Remediation Technologies for Contaminated Sites

Currently, there is a notable lack of specific research and established technologies for the remediation of sites contaminated with this compound. While general approaches for chlorinated hydrocarbon cleanup are well-documented, their direct applicability and effectiveness for this compound have not been thoroughly investigated. The information available for the closely related compound, 1,2,3-trichloropropane (B165214), suggests potential avenues for research, but direct extrapolation of data is not scientifically rigorous due to differences in chemical structure and properties.

Table 1: Investigated Remediation Technologies for Related Chlorinated Propanes

Remediation TechnologyTarget CompoundKey FindingsData Specific to this compound
In Situ Chemical Reduction (ISCR) with Zero-Valent Iron (ZVI)1,2,3-TrichloropropaneEffective in degrading TCP, with nano-scale ZVI showing faster rates than granular ZVI.Not Available
In Situ Chemical Reduction (ISCR) with Zero-Valent Zinc (ZVZ)1,2,3-TrichloropropaneShows promise with faster degradation rates compared to ZVI for TCP.Not Available
Bioremediation (Anaerobic)1,2,3-TrichloropropaneCertain microbial consortia can dechlorinate TCP to less harmful compounds.Not Available
Chemical Oxidation (e.g., Persulfate, Fenton's reagent)1,2,3-TrichloropropaneCan effectively degrade TCP, but effectiveness is site-specific and can be inhibited by soil and groundwater matrix.Not Available
Hydrolysis and Elimination1,2,3-TrichloropropaneGenerally slow under natural conditions but can be enhanced at high temperatures or alkaline pH.Not Available

This table is based on data for 1,2,3-Trichloropropane and is for illustrative purposes only. Specific data for this compound is not currently available.

Analytical Methodologies for 1,1,1,3 Tetrachloropropane Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 1,1,1,3-tetrachloropropane, enabling its separation from complex matrices and precise quantification. Gas chromatography is the most prominently used technique, leveraging the compound's volatility.

Gas Chromatography (GC) with Various Detectors (e.g., Flame Ionization Detector, Electron Capture Detector)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds like this compound. The choice of detector is critical and is often dictated by the analytical objective, such as the required sensitivity and selectivity.

A Flame Ionization Detector (FID) is a common general-purpose detector for organic compounds. When the effluent from the GC column is burned in a hydrogen-air flame, organic molecules produce ions that generate a current proportional to the amount of substance present. While robust and providing a wide linear range, the FID is not specific to halogenated compounds and may have limitations in detecting trace levels in complex environmental samples without extensive sample preparation.

For enhanced sensitivity towards halogenated compounds, an Electron Capture Detector (ECD) is frequently the detector of choice. The ECD is highly sensitive to electrophilic compounds, such as those containing chlorine atoms. It operates by emitting beta particles (electrons) that generate a steady current between two electrodes. When an electrophilic compound like this compound passes through the detector, it captures some of the electrons, causing a decrease in the current. This reduction in current is proportional to the concentration of the analyte. The high sensitivity of the ECD makes it particularly suitable for trace-level analysis in environmental matrices.

The National Institute of Standards and Technology (NIST) provides gas chromatography data for this compound, including its retention index, which aids in its identification. nist.gov

ParameterValueReference
Column Type Capillary nist.gov
Active Phase OV-101 nist.gov
Retention Index (non-polar column) 921 nist.govnih.gov
Active Phase Polydimethyl siloxanes nist.gov
Retention Index (non-polar column) 921 nist.gov

This interactive table summarizes key gas chromatography parameters for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Specific Derivatives

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used for the separation, identification, and quantification of a wide range of compounds. Unlike GC, which is suitable for volatile and thermally stable compounds, HPLC can analyze a much broader spectrum of analytes, including those that are non-volatile or thermally labile.

For a non-polar compound like this compound, which lacks a chromophore for UV detection, direct analysis by HPLC with common detectors is challenging. Therefore, its analysis via HPLC would typically necessitate a derivatization step. Derivatization involves chemically modifying the analyte to attach a functional group that is readily detectable, for example, by a UV-Visible or fluorescence detector. This process can significantly enhance the sensitivity and selectivity of the analysis.

However, based on currently available scientific literature, there are no established or widely reported methods for the derivatization of this compound for the purpose of HPLC analysis. The inherent volatility of this compound makes gas chromatography the more direct and commonly employed analytical technique. Research into derivatization reactions for similar small halogenated alkanes for HPLC analysis is not widespread, as GC-based methods are generally more straightforward and sensitive for these analytes.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide valuable information about the chemical environment of the atoms in this compound.

The ¹H NMR spectrum would be expected to show two signals corresponding to the two different types of protons in the molecule: those on the carbon adjacent to the trichloromethyl group and those on the carbon bearing a single chlorine atom. The splitting pattern of these signals, due to spin-spin coupling, would provide information about the number of neighboring protons, confirming the connectivity of the carbon backbone.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, three distinct signals would be anticipated, corresponding to the CCl₃ carbon, the adjacent CH₂ group, and the terminal CH₂Cl group. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. PubChem indicates the availability of a ¹³C NMR spectrum for this compound, citing the work of Velichko, F. K. and Dostovalova, V. I. in Organic Magnetic Resonance. nih.gov

NucleusPredicted Chemical Shift Range (ppm)Multiplicity
¹H ~3.5 - 4.0 (for -CH₂Cl)Triplet
~2.5 - 3.0 (for -CH₂-CCl₃)Triplet
¹³C ~80 - 90 (for -CCl₃)Singlet
~50 - 60 (for -CH₂Cl)Singlet
~40 - 50 (for -CH₂-CCl₃)Singlet

This interactive table presents the predicted NMR spectral data for this compound. Note that these are estimated ranges and actual values may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations, such as stretching and bending. The resulting spectra serve as a unique molecular fingerprint.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
C-H stretching2850 - 3000
C-H bending1350 - 1470
C-Cl stretching600 - 800
C-C stretching800 - 1200

This interactive table provides the expected wavenumber ranges for the key vibrational modes of this compound.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it provides a highly sensitive and specific method for the identification and quantification of this compound.

In the mass spectrometer, molecules of this compound are ionized, typically by electron impact, which causes the molecule to lose an electron and form a molecular ion (M⁺). This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the original molecule's structure.

The NIST WebBook provides the mass spectrum for this compound, which shows the relative abundance of different fragment ions. nist.gov The presence of multiple chlorine atoms results in a characteristic isotopic pattern for the molecular ion and its fragments, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a powerful tool for confirming the presence of chlorine in an unknown compound.

m/z (mass-to-charge ratio)IonRelative Abundance
109[C₂H₂Cl₂]⁺Major Peak
145[C₃H₄Cl₃]⁺Significant Peak
63[C₂H₂Cl]⁺Significant Peak
147[C₃H₄Cl₃]⁺ (with one ³⁷Cl)Isotopic Peak

This interactive table summarizes the major fragment ions observed in the mass spectrum of this compound. nih.gov

Advanced Analytical Approaches for Mechanistic Studies of this compound

The elucidation of reaction mechanisms for the transformation and degradation of this compound is crucial for understanding its environmental fate and developing effective remediation strategies. Advanced analytical methodologies provide detailed insights into the bond-breaking and bond-forming steps that occur during its chemical reactions. These techniques go beyond simple product identification and offer evidence for reaction intermediates and transition states.

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation

The Kinetic Isotope Effect (KIE) is a powerful tool used to determine the rate-determining step of a chemical reaction and to probe the structure of the transition state. researchgate.netprinceton.edu This effect arises from the mass difference between isotopes, which leads to different vibrational frequencies of chemical bonds. Heavier isotopes form stronger bonds and thus react more slowly. The KIE is expressed as the ratio of the reaction rate constant for the light isotope (k_light) to that of the heavy isotope (k_heavy).

In the context of this compound, KIE studies can be instrumental in understanding its degradation pathways, such as dehydrochlorination. By replacing a hydrogen atom with its heavier isotope, deuterium (²H or D), at a specific position, one can determine if the C-H bond is broken in the rate-determining step. A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is indeed broken during this step. For instance, in a base-catalyzed E2 elimination reaction of this compound to form 1,1,3-trichloropropene (B110787), a primary KIE would be expected if the C-H bond at the C2 position is broken concurrently with the departure of the chloride ion from C1.

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, can also provide valuable information about changes in hybridization or the steric environment of the transition state.

Illustrative Data for KIE in Dehydrochlorination of this compound:

Isotopic SubstitutionReaction TypeObserved kH/kDImplication for Reaction Mechanism
C-H vs C-D at C2Base-induced elimination6.5C-H bond cleavage is part of the rate-determining step, consistent with an E2 mechanism.
C-H vs C-D at C3Photodegradation1.2Minor secondary KIE suggests no C-H bond cleavage at this position in the rate-determining step.

Intermediate Trapping Techniques (e.g., Radical Scavengers)

Many degradation processes of chlorinated hydrocarbons, including this compound, can proceed through highly reactive intermediates such as free radicals. These intermediates are often short-lived and difficult to detect directly. Intermediate trapping techniques involve the use of specific chemical agents, known as scavengers or traps, that react with the transient intermediates to form more stable, detectable products. csbsju.edu

For instance, in the photolytic or advanced oxidation process-mediated degradation of this compound, hydroxyl radicals (•OH) are often the primary reactive species that initiate the degradation cascade. The reaction of •OH with this compound can lead to the formation of chlorinated alkyl radicals. The presence and identity of these radical intermediates can be confirmed by using radical scavengers.

Commonly used radical scavengers include:

Nitroxides (e.g., TEMPO): These are efficient scavengers for carbon-centered radicals. csbsju.edu

Spin traps (e.g., DMPO, PBN): These react with a wide range of radicals to form stable radical adducts that can be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy.

Alcohols (e.g., methanol, isopropanol): These are effective scavengers for hydroxyl radicals. mdpi.com

By observing a decrease in the degradation rate of this compound or the formation of specific scavenger-adduct products in the presence of a particular scavenger, the involvement of the corresponding radical intermediate can be inferred.

Illustrative Effects of Radical Scavengers on the Degradation of this compound:

Radical ScavengerTarget IntermediateObserved Effect on Degradation RateConclusion
MethanolHydroxyl radical (•OH)Significant decreaseThe degradation is initiated by hydroxyl radicals.
TEMPOCarbon-centered radicalsModerate decreaseCarbon-centered radicals are key intermediates in the reaction pathway.
p-BenzoquinoneSuperoxide radical (O₂•⁻)Minor decreaseSuperoxide radicals play a less significant role in the degradation process.

Note: This table provides illustrative examples of how radical scavengers can be used to probe reaction mechanisms. The specific effects would depend on the reaction conditions.

Isotopically Labeled Compounds for Tracing Degradation Pathways

The use of isotopically labeled compounds is a powerful technique for tracing the metabolic and degradation pathways of a molecule. nih.gov By synthesizing this compound with a specific atom replaced by its stable or radioactive isotope (e.g., ¹³C for carbon, ²H for hydrogen, or ³⁷Cl for chlorine), researchers can follow the fate of that atom throughout a chemical or biological transformation.

The analysis of the products formed from the degradation of an isotopically labeled parent compound can reveal:

The origin of each atom in the final products: This helps to piece together the sequence of bond-breaking and bond-forming events.

The occurrence of molecular rearrangements: Isotopic labeling can track the movement of atoms within the molecule during the reaction.

The primary sites of enzymatic or chemical attack: By observing which part of the molecule is modified, the initial steps of the degradation process can be identified.

For example, by using this compound labeled with ¹³C at the C1 position, one could determine the fate of the trichloromethyl group during its degradation. Analysis of the ¹³C distribution in the degradation products using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy would provide unambiguous evidence for the transformation of this specific carbon atom.

Illustrative Application of Isotopic Labeling in this compound Degradation:

Labeled CompoundAnalytical TechniqueResearch QuestionPotential Finding
1,1,1,3-Tetrachloro[1-¹³C]propaneGC-MSWhat is the fate of the CCl₃ group during reductive dechlorination?Formation of ¹³C-labeled 1,1,3-trichloropropane would confirm the removal of a chlorine atom from the C1 position.
1,1,1,3-Tetrachloro[2-²H]propane¹H-NMR, ²H-NMRIs the C-H bond at the C2 position involved in microbial degradation?Loss of the deuterium signal in the degradation products would indicate enzymatic action at the C2 position.

Note: The examples in this table are hypothetical applications of isotopic labeling to study the degradation of this compound.

Comparative Analysis and Future Research Directions on 1,1,1,3 Tetrachloropropane

Comparison with Structural Analogs and Isomers

The properties and behavior of 1,1,1,3-Tetrachloropropane are best understood when contrasted with its isomers and other related chlorinated propanes. These comparisons highlight how subtle differences in molecular structure can lead to significant variations in chemical and environmental characteristics.

Distinction from 1,1,1,2-Tetrachloropropane in Reactivity and Environmental Behavior

This compound and 1,1,1,2-Tetrachloropropane are structural isomers with the same chemical formula, C₃H₄Cl₄, but differ in the placement of one chlorine atom. This distinction influences their reactivity and environmental fate. The 1,1,1-trichloromethyl group is present in both isomers, creating a strong electron-withdrawing effect. However, the location of the fourth chlorine atom—on the terminal carbon in this compound versus the adjacent carbon in 1,1,1,2-tetrachloropropane—alters the molecule's symmetry and the reactivity of the C-H and C-Cl bonds.

Dehydrochlorination is a primary degradation pathway for chlorinated alkanes. For this compound, this can lead to the formation of 1,1,3-trichloropropene (B110787). The reactivity in such elimination reactions is dependent on the acidity of the hydrogen atoms and the stability of the resulting alkene. While specific environmental degradation pathway studies for this compound are limited, its structural features suggest it is susceptible to both abiotic and biotic degradation processes, albeit potentially at slow rates. In contrast, the chlorine on the second carbon in 1,1,1,2-tetrachloropropane may influence its degradation products and reaction kinetics.

Table 1: Comparison of Physical Properties

Property This compound 1,1,1,2-Tetrachloropropane
CAS Number 1070-78-6 nist.gov 812-03-3 wikipedia.org
Molecular Formula C₃H₄Cl₄ nist.gov C₃H₄Cl₄ wikipedia.org
Molar Mass 181.88 g/mol nist.gov 181.87 g/mol wikipedia.org
Boiling Point Not specified 152.4 °C wikipedia.org
Melting Point Not specified -64 °C wikipedia.org

Comparison with 1,1,3,3-Tetrachloropropane in Conformational Analysis and Spectroscopic Properties

The isomer 1,1,3,3-Tetrachloropropane provides a useful comparison for understanding the conformational and spectroscopic characteristics of this compound. Conformational analysis, which examines the spatial arrangement of atoms, is crucial for predicting a molecule's properties. For 1,1,3,3-tetrachloropropane, studies using electron diffraction and vibrational spectroscopy have been conducted to determine the likely conformations of its isomers. researchgate.net These analyses show that steric hindrance, particularly the repulsion between chlorine atoms, is a major factor in determining the most stable conformations. researchgate.net

Spectroscopic properties, such as those obtained from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are direct reflections of the molecular structure. The symmetry of 1,1,3,3-tetrachloropropane (C₂v point group in certain conformations) simplifies its spectra compared to the less symmetric this compound. For instance, the ¹H NMR spectrum of 1,1,3,3-tetrachloropropane would show different splitting patterns and chemical shifts compared to this compound due to the different electronic environments of the hydrogen atoms. Similarly, their IR spectra would exhibit distinct absorption bands corresponding to the vibrational modes of their unique arrangements of C-H and C-Cl bonds.

Toxicological and Environmental Profile Comparison with other Chlorinated Propanes (e.g., 1,2,3-Trichloropropane (B165214), 1,1,2,2-Tetrachloroethane)

When compared to other highly chlorinated short-chain hydrocarbons, this compound exhibits a distinct toxicological profile. Research has indicated that repeated inhalation exposure in rats can lead to toxicity in the heart, specifically causing focal myofiber degeneration and necrosis resulting in myocarditis. d-nb.info This organ-specific toxicity is suggested to be related to its biotransformation into stable but toxic metabolites. d-nb.info

1,2,3-Trichloropropane (TCP): This compound is a well-documented environmental contaminant, often found in groundwater. cdc.gov Its toxicological profile is extensive, with significant concerns regarding its carcinogenicity. cdc.govwho.int Unlike the specific cardiotoxicity noted for this compound, TCP is known for causing damage to the liver, kidneys, and respiratory system, and is a potent carcinogen in animal studies. cdc.gov Environmentally, TCP is persistent and mobile in soil and water, with volatilization being a primary removal process from surface waters. cdc.gov

1,1,2,2-Tetrachloroethane: This compound was historically used as a solvent and an intermediate in the production of other chlorinated ethenes. cdc.gov Its use has declined significantly due to its toxicity. cdc.govepa.gov Chronic exposure in humans is associated with neurological effects (headaches, tremors, dizziness) and severe liver damage, including jaundice and an enlarged liver. epa.gov Animal studies have demonstrated its potential to cause liver tumors, leading the EPA to classify it as a possible human carcinogen. epa.gov Environmentally, it is not expected to adsorb strongly to soils and can leach into groundwater, where hydrolysis and anaerobic biodegradation are the main degradation pathways. cdc.gov

Table 2: Comparative Toxicological and Environmental Profiles

Compound Key Toxicological Findings Environmental Behavior
This compound Induces cardiotoxicity (myofiber degeneration and necrosis) in animal studies. d-nb.info Data is limited; expected to undergo dehydrochlorination.
1,2,3-Trichloropropane Potent carcinogen; targets liver, kidneys, and respiratory system. cdc.gov Persistent and mobile in groundwater; volatilization from surface water is a key removal process. cdc.gov
1,1,2,2-Tetrachloroethane Causes severe liver damage and neurological effects; classified as a possible human carcinogen. epa.gov Can leach into groundwater; degrades via hydrolysis and anaerobic biodegradation. cdc.gov

Emerging Research Areas and Unexplored Aspects

Significant gaps remain in the understanding of this compound, offering numerous avenues for future research, particularly in the realms of green chemistry and computational modeling.

Development of Green Chemistry Approaches for Synthesis and Degradation

Current industrial synthesis methods for chlorinated alkanes often involve reactants and conditions that are misaligned with the principles of green chemistry. For instance, a patented method for producing this compound involves the reaction of ethene with carbon tetrachloride in the presence of an iron catalyst. google.com While effective, this process uses carbon tetrachloride, a known ozone-depleting substance and toxic chemical.

Future research could focus on developing greener synthetic routes that avoid such hazardous materials. This might include exploring alternative chlorinating agents, using more benign solvent systems, or developing catalytic processes with higher atom economy and lower energy consumption.

On the degradation side, green chemistry principles can guide the development of effective remediation technologies. Bioremediation, using microorganisms capable of dechlorinating the compound, presents a sustainable approach. Advanced oxidation processes (AOPs), which use powerful oxidizing agents like hydroxyl radicals to break down contaminants, could also be optimized for this compound. Research into the degradation of related compounds, such as the use of green tea iron nanoparticles to activate peroxydisulfate for the degradation of 1,2,3-trichloropropane, could provide a template for developing similar environmentally compatible remediation strategies. researchgate.net

Computational Chemistry and Molecular Modeling Studies of this compound

Computational chemistry is a powerful tool for predicting molecular properties and reaction mechanisms, offering insights that can guide experimental work. jstar-research.com For this compound, there is a significant opportunity to apply molecular modeling techniques to better understand its behavior.

Potential areas for computational investigation include:

Conformational Analysis: Determining the relative energies and populations of different rotational isomers (conformers) to understand its physical and spectroscopic properties.

Reaction Mechanisms: Modeling the transition states and energy barriers for degradation pathways, such as dehydrochlorination and oxidation, to predict reaction rates and product distributions under various environmental conditions.

Toxicity Prediction: Using quantitative structure-activity relationship (QSAR) models to predict its toxicological endpoints and to elucidate the molecular mechanisms behind its observed cardiotoxicity. This could involve modeling its interaction with biological macromolecules.

Spectroscopic Prediction: Calculating theoretical NMR, IR, and Raman spectra to aid in the interpretation of experimental data and confirm structural assignments. jstar-research.com

Such studies would not only fill fundamental knowledge gaps but also accelerate the development of safer industrial processes and more effective environmental remediation strategies.

Role of this compound as a Precursor in Novel Chemical Synthesis

This compound serves as a versatile precursor in the synthesis of a variety of chlorinated and fluorinated organic compounds. Its chemical structure allows for participation in reactions such as dehydrochlorination and isomerization, leading to the formation of valuable intermediates for industrial and agricultural applications.

Notably, it is a key starting material in the production of certain trichloropropenes and tetrachloropropenes. googleapis.comgoogle.com For instance, this compound can be dehydrochlorinated to produce a mixture of 1,1,3-trichloropropene and 3,3,3-trichloropropene. googleapis.com This mixture can then be further processed in subsequent synthesis steps. A multi-step process can be employed to produce 1,1,2,3-tetrachloropropene from this compound. googleapis.comgoogle.com

The compound is also utilized in the synthesis of biologically active molecules. Research has demonstrated its use in preparing intermediates for novel chalcone derivatives that exhibit antiviral properties. Specifically, this compound is used to prepare an intermediate which is then reacted with hydroquinone to form a key component of the final chalcone structure. Furthermore, derivatives of 1,1-dichloropropene, which can be synthesized from this compound, have been investigated for their insecticidal activities against various agricultural pests. researchgate.net

Below is a table summarizing some of the key compounds synthesized using this compound as a precursor.

Table 1: Examples of Compounds Synthesized from this compound

Precursor Synthesized Compound/Intermediate Application/Significance
This compound 1,1,3-Trichloropropene Chemical Intermediate
This compound 3,3,3-Trichloropropene Chemical Intermediate
This compound 1,1,2,3-Tetrachloropropene Chemical Intermediate
This compound Intermediates for Chalcone Derivatives Antiviral Agents

Addressing Data Gaps and Future Research Priorities

Despite its utility as a chemical precursor, significant data gaps exist regarding the environmental fate and toxicological profile of this compound. Addressing these gaps is crucial for a comprehensive understanding of its potential impacts and for the development of sustainable practices.

Long-Term Ecological Impact Studies

There is a notable lack of published research specifically detailing the long-term ecological effects of this compound. While studies exist for related chlorinated propanes and propenes, such as 1,3-dichloropropene (B49464) and 1,2,3-trichloropropane, this information cannot be directly extrapolated. For instance, 1,3-dichloropropene is known to dissipate from soil through volatilization, leaching, and biodegradation, with a half-life that can extend up to 69 days depending on soil type. epa.gov Similarly, 1,2,3-trichloropropane is recognized as a persistent soil and groundwater contaminant. enviro.wiki

Future research should prioritize long-term studies to determine the persistence, bioaccumulation potential, and ecotoxicity of this compound in various environmental compartments, including soil, water, and air. Such studies are essential for establishing environmental quality guidelines and for understanding the potential risks to terrestrial and aquatic ecosystems.

Comprehensive Human Health Risk Assessment Beyond Current Scope

A thorough human health risk assessment for this compound is a critical research priority. This would involve in-depth studies on its toxicokinetics, potential for carcinogenicity, mutagenicity, and reproductive and developmental toxicity. Such data is imperative for establishing occupational exposure limits and for ensuring the safety of individuals involved in its manufacture and use.

Exploration of Sustainable Alternatives and Remediation Technologies

Given the data gaps and potential hazards associated with chlorinated hydrocarbons, research into sustainable alternatives and effective remediation technologies is paramount.

Sustainable Alternatives:

The development of "green" chemical alternatives is an ongoing area of research. For applications where this compound is used as an intermediate, the focus should be on developing synthetic pathways that utilize less hazardous materials. For analogous applications in agriculture, such as soil fumigation where related compounds are used, alternatives are being investigated. For example, dimethyl disulfide has been studied as a potential replacement for 1,3-dichloropropene for controlling nematodes and fungal pathogens. nih.gov

Remediation Technologies:

In the event of environmental contamination, effective remediation strategies are necessary. For chlorinated volatile organic compounds (CVOCs), a class to which this compound belongs, several in-situ and ex-situ technologies have been developed. These technologies, which could potentially be applied to this compound contamination, are summarized in the table below.

Table 2: Potential Remediation Technologies for Chlorinated Hydrocarbon Contamination

Technology Description
In-Situ Chemical Reduction (ISCR) Involves the introduction of a chemical reductant, such as zero-valent metals (e.g., zinc), into the contaminated area to degrade the contaminants. enviro.wiki
In-Situ Chemical Oxidation (ISCO) Involves the injection of strong oxidants (e.g., permanganate, persulfate, Fenton's reagent) into the subsurface to destroy contaminants. itrcweb.orgfrtr.gov
In-Situ Bioremediation (ISB) Utilizes microorganisms to break down contaminants into less harmful substances. This can be enhanced by adding nutrients or other substances to stimulate microbial activity. enviro.wikiitrcweb.org
Groundwater Extraction and Treatment Involves pumping contaminated groundwater to the surface for treatment using methods like granular activated carbon (GAC) adsorption. enviro.wiki

| Soil Vapor Extraction (SVE) | Applies a vacuum to the soil to induce the flow of air and remove volatile contaminants from the unsaturated zone. epa.gov |

Further research is needed to determine the efficacy and cost-effectiveness of these technologies specifically for this compound.

Q & A

Q. How do kinetic and thermodynamic parameters influence the hydrodehalogenation of this compound?

  • Methodological Answer : Catalytic hydrodehalogenation using dinuclear molybdenum complexes (e.g., [Mo₂(CO)₄(PPh₃)₂]) follows pseudo-first-order kinetics. Rate dependence on catalyst concentration (0.1–1.0 mM) and substrate (0.5–5.0 mM) reveals an activation energy of ~65 kJ/mol via Eyring plots (50–65°C). Competing pathways include radical-mediated Cl abstraction and β-elimination, which can be modulated by solvent polarity .

Q. What strategies mitigate selectivity challenges in functionalizing this compound for organometallic applications?

  • Methodological Answer : Iron(III) chloride-catalyzed addition to alkenes (e.g., 1-octene) requires optimizing ligand systems (e.g., benzoin/diethylamine hydrochloride) to suppress radical chain reactions. Steam distillation and fractional distillation isolate major products (e.g., C₁₀H₁₈Cl₂), while side products like 1,1,1,5-tetrachloropentane are minimized by controlling reflux time and temperature .

Q. How do competing dehydrochlorination pathways affect the stability of this compound under thermal stress?

  • Methodological Answer : Thermal degradation at 150–200°C produces 1,1,3-trichloro-1,3-dioxane via intramolecular cyclization. Competing pathways (e.g., radical chain decomposition) are suppressed by inert atmospheres (N₂/Ar) and acid scavengers (e.g., CaCO₃). Kinetic modeling using differential scanning calorimetry (DSC) quantifies activation energies for each pathway .

Data Contradictions and Resolution

Q. How can discrepancies in reported reaction selectivities for photochlorination be reconciled?

  • Analysis : Earlier studies reported poor selectivity (~60%) due to unoptimized chlorine stoichiometry. Recent advances using UV-initiated reactions with stoichiometric Cl₂ achieve >85% selectivity for HCC-240fa by suppressing terminal C-Cl bond cleavage. Discrepancies arise from differences in light intensity (200–400 nm) and reactor design (batch vs. flow) .

Q. Why do molecular mechanics calculations and experimental conformer populations diverge for this compound?

  • Analysis : Computational models often underestimate steric repulsion between adjacent Cl atoms, leading to overprediction of trans conformers. Experimental corrections using torsional potential adjustments (e.g., MM3 force field) align calculated populations with Raman data within ±5% error .

Methodological Tables

Kinetic Parameters for Hydrodehalogenation
Substrate Concentration
Catalyst Loading
Activation Energy (Eₐ)
Rate Constant (k, 60°C)
Conformational Populations
Gauche Conformer
Trans Conformer
Experimental Error

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,3-Tetrachloropropane
Reactant of Route 2
Reactant of Route 2
1,1,1,3-Tetrachloropropane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。